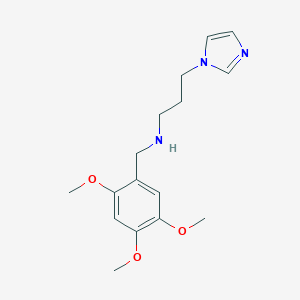![molecular formula C23H28O12 B274459 [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate, also known as TMAOM, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Scientific Research Applications
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate has been studied for its potential applications in various scientific fields, including drug delivery, gene therapy, and biomaterials. In drug delivery, this compound can be used as a carrier for hydrophobic drugs, allowing for targeted delivery and controlled release. In gene therapy, this compound can be used to deliver genetic material to cells, potentially leading to the treatment of genetic disorders. In biomaterials, this compound can be used to create biocompatible materials for tissue engineering and regenerative medicine.
Mechanism of Action
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate acts as a prodrug, meaning that it is converted into its active form after entering the body. Once inside the body, this compound is hydrolyzed by esterases, releasing its active form, which can then interact with cells and tissues. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the interaction with cell membranes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on cells and tissues. For example, this compound has been shown to increase the uptake of hydrophobic drugs by cells, leading to increased drug efficacy. This compound has also been shown to enhance the transfection efficiency of genetic material, potentially leading to improved gene therapy outcomes. Additionally, this compound has been shown to have low toxicity and biocompatibility, making it a promising candidate for use in biomedical applications.
Advantages and Limitations for Lab Experiments
One advantage of [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate is its versatility, as it can be used in various scientific fields and applications. Additionally, this compound has low toxicity and biocompatibility, making it a safer alternative to other chemical compounds. However, one limitation of this compound is its complex synthesis method, which can be time-consuming and expensive. Additionally, this compound's mechanism of action is not fully understood, which can make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate. One direction is the optimization of its synthesis method to make it more efficient and cost-effective. Another direction is the further exploration of its mechanism of action, which can lead to the development of more targeted and effective applications. Additionally, the use of this compound in combination with other chemical compounds or technologies, such as nanoparticles or imaging agents, can lead to new and innovative applications.
Synthesis Methods
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 2,3,4,5-tetra-O-acetyl-D-glucopyranose with 4-(acetyloxymethyl)phenol in the presence of a catalyst, followed by the reaction with methyl iodide to form this compound.
properties
Molecular Formula |
C23H28O12 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H28O12/c1-12(24)29-10-17-6-8-18(9-7-17)34-23-22(33-16(5)28)21(32-15(4)27)20(31-14(3)26)19(35-23)11-30-13(2)25/h6-9,19-23H,10-11H2,1-5H3/t19-,20-,21-,22+,23-/m1/s1 |
InChI Key |
AWBGTSBWAGMLKA-FWKCKQQBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
![N'-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274383.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(1-naphthylmethyl)amine](/img/structure/B274408.png)